molecular formula C13H14N2O B13342054 2-Methyl-6-phenethylpyrimidin-4-ol

2-Methyl-6-phenethylpyrimidin-4-ol

Cat. No.: B13342054
M. Wt: 214.26 g/mol
InChI Key: JZFJACXCGFVQRT-UHFFFAOYSA-N
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Description

2-Methyl-6-phenethylpyrimidin-4-ol is a chemical compound with the molecular formula C12H14N2O It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenethylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines under simple reaction conditions . Another method includes the use of a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and provide good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methods and environmentally friendly reagents is often preferred to minimize the environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenethylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrimidine N-oxides, while reduction reactions can produce various reduced derivatives .

Scientific Research Applications

2-Methyl-6-phenethylpyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential lead compound for developing new drugs due to its biological activity. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenethylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and provides therapeutic benefits. Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its effects .

Comparison with Similar Compounds

2-Methyl-6-phenethylpyrimidin-4-ol can be compared with other similar compounds, such as 6-Methyl-2-phenylpyrimidin-4-ol and 4-Hydroxy-2-methyl-6-phenylpyrimidine . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Similar Compounds

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-4-(2-phenylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16)

InChI Key

JZFJACXCGFVQRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)CCC2=CC=CC=C2

Origin of Product

United States

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